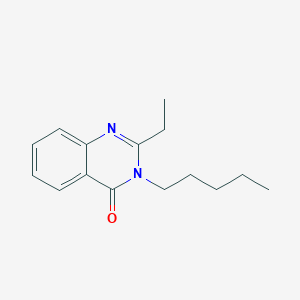![molecular formula C16H9NO2 B11868051 Isoindolo[2,1-a]quinoline-5,11-dione CAS No. 143583-69-1](/img/structure/B11868051.png)
Isoindolo[2,1-a]quinoline-5,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoindolo[2,1-a]quinoline-5,11-dione is a nitrogen-containing polycyclic aromatic compound. This compound is part of a larger class of heterocyclic compounds known for their significant biological activities. This compound has shown promise in various scientific research fields, particularly in medicinal chemistry due to its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoindolo[2,1-a]quinoline-5,11-dione can be synthesized through several methods. One efficient synthesis involves the reaction of 2-(1,3-dioxoisoindolin-2-yl)benzoic acid with N-phenyl(triphenylphosphoranylidine)ethenimine. This reaction, when refluxed in toluene or dioxane, yields this compound in high yields .
Another method involves a three-component imino Diels–Alder reaction of anilines, o-phthalaldehyde, and dienophiles. This method has been used to synthesize various derivatives of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Isoindolo[2,1-a]quinoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the ring structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Isoindolo[2,1-a]quinoline-5,11-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of isoindolo[2,1-a]quinoline-5,11-dione involves its interaction with molecular targets such as topoisomerase-II and DNA-gyrase. These enzymes are crucial for DNA replication and cell division. By inhibiting these enzymes, this compound can prevent the proliferation of cancer cells .
Comparación Con Compuestos Similares
Isoindolo[2,1-a]quinoline-5,11-dione can be compared with other similar compounds such as dihydroisoindolo[2,1-a]quinolin-11-ones. While both compounds share a similar core structure, this compound is unique due to its specific dione functionality, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Dihydroisoindolo[2,1-a]quinolin-11-ones
- Isoindolo[2,1-a]quinazoline-5,11-dione
- Indolo[2,1-a]isoquinoline derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Número CAS |
143583-69-1 |
|---|---|
Fórmula molecular |
C16H9NO2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
isoindolo[2,3-a]quinoline-5,11-dione |
InChI |
InChI=1S/C16H9NO2/c18-15-9-14-10-5-1-2-6-11(10)16(19)17(14)13-8-4-3-7-12(13)15/h1-9H |
Clave InChI |
XWVUTLBTTIYRGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC=C4N3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
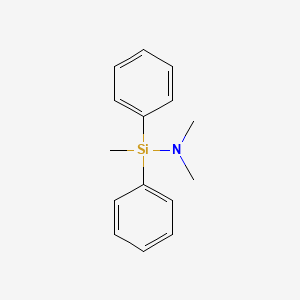
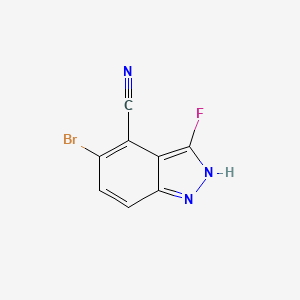
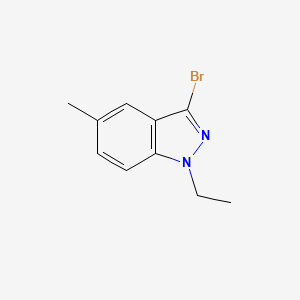
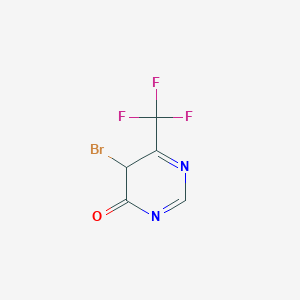

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)
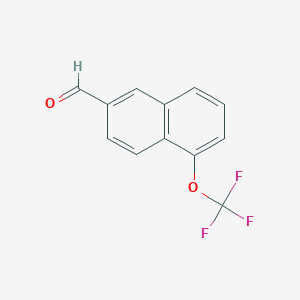
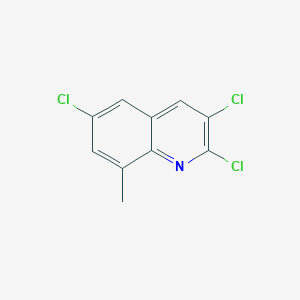
![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11868060.png)
